

An In-depth Technical Guide to (+/-)- Cryptoxanthin: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cryptoxanthin, (+/-)-*

Cat. No.: *B12291092*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cryptoxanthin is a natural carotenoid pigment belonging to the xanthophyll class.^[1] Structurally, it is closely related to β -carotene, differing only by the addition of a hydroxyl group.^[1] While the term (+/-)-Cryptoxanthin refers to a racemic mixture, the most prevalent and biologically significant isomer found in nature is β -cryptoxanthin, specifically the (3R)-isomer.^[1] This document will focus on the properties and activities of β -cryptoxanthin, which is the subject of the majority of scientific literature.

β -cryptoxanthin is recognized as a provitamin A, as it can be converted to retinol (vitamin A) in the human body.^{[1][3]} It is found in various fruits and vegetables, including oranges, papaya, red peppers, and pumpkin.^{[1][4][5]} Beyond its role as a vitamin A precursor, β -cryptoxanthin is a potent antioxidant capable of preventing free radical damage to cells and DNA.^{[1][6]} Emerging research has highlighted its potential in cancer prevention, bone health, and the modulation of key cellular signaling pathways.^{[4][7][8]} This guide provides a comprehensive overview of its chemical characteristics, biological functions, and the analytical methods used for its study.

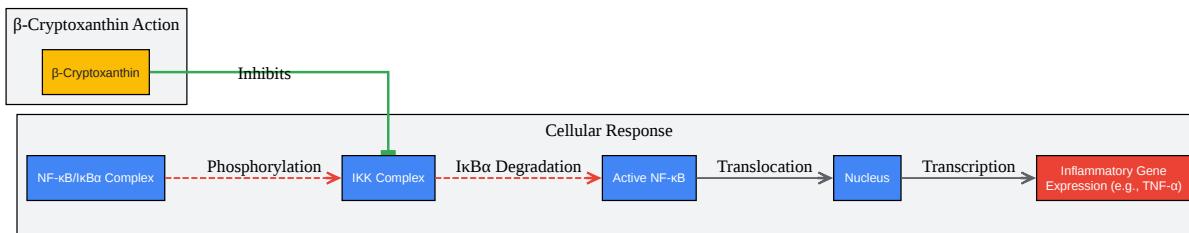
Chemical Structure and Physicochemical Properties

β -cryptoxanthin is a tetraterpenoid with a long polyene chain responsible for its color and antioxidant properties.^[9] The presence of a hydroxyl group makes it more polar than β -carotene.^[10]

Chemical Identifiers

Identifier	Value
IUPAC Name	(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol ^[11]
CAS Number	472-70-8 ^{[1][2][11][12]}
Chemical Formula	C ₄₀ H ₅₆ O ^{[1][2][11]}
InChI Key	DMASLKHVQRHNES-FKKUPVFPSSA-N ^{[1][12]}
SMILES	O[C@@H]2C/C(=C(/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C1=C(\C)CCCC1(C)C)C)C)C)C)C(C)(C)C2C ^[1]

Physicochemical Data

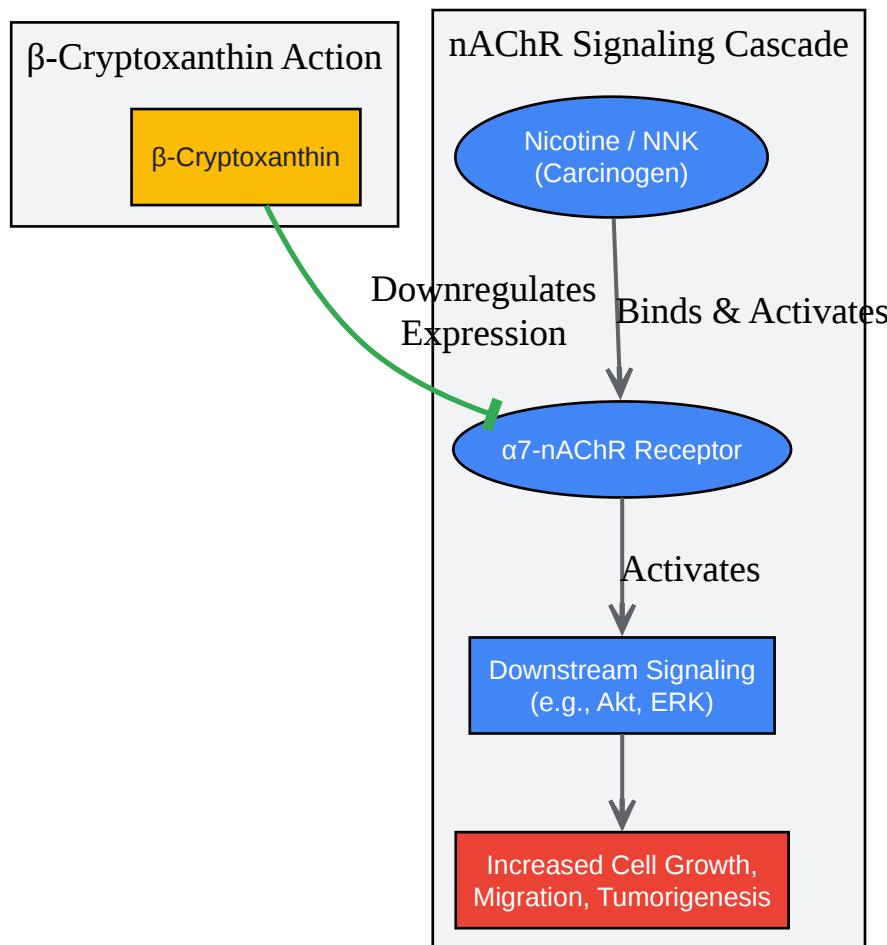

Property	Value
Molecular Weight	552.87 g/mol ^{[2][6]}
Appearance	Red crystalline solid with a metallic luster. ^{[1][2]}
Melting Point	169 °C (natural isomer); 158-159 °C (racemate). ^{[1][2]}
Solubility	Freely soluble in chloroform, benzene, pyridine, and carbon disulfide; less soluble in ligroin, petroleum ether, and alcohols. ^{[1][2]}
Absorption Maxima (λ max)	452 nm, 480 nm ^[2]
logP (o/w)	13.67 (estimated) ^[13]

Biological Activities and Signaling Pathways

β -cryptoxanthin exhibits a range of biological functions, primarily attributed to its antioxidant capacity, provitamin A activity, and its ability to modulate specific cellular signaling pathways. These activities contribute to its potential role in the prevention of chronic diseases, including cancer and osteoporosis.[4][7][14]

Inhibition of NF- κ B Signaling Pathway

Nuclear factor- κ B (NF- κ B) is a critical transcription factor involved in inflammation, cell proliferation, and immune responses.[7] Studies have shown that β -cryptoxanthin supplementation can significantly reduce the expression of inflammation markers such as TNF- α and NF- κ B, suggesting that it exerts anti-inflammatory effects by regulating the NF- κ B pathway.[7]

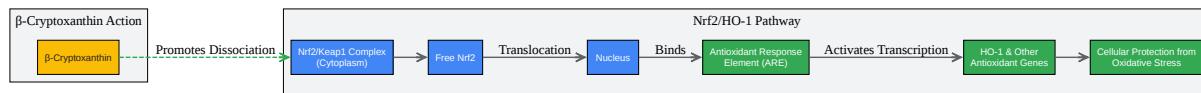

[Click to download full resolution via product page](#)

Inhibition of the NF- κ B Signaling Pathway by β -Cryptoxanthin.

Downregulation of Nicotinic Acetylcholine Receptor (nAChR) Signaling

The $\alpha 7$ nicotinic acetylcholine receptor ($\alpha 7$ -nAChR) signaling pathway has been implicated in the development of lung cancer, particularly in smokers.[7][15] Research indicates that β -cryptoxanthin can suppress the expression of $\alpha 7$ -nAChR and its associated downstream

signaling pathways that promote cell growth and migration.[15] This mechanism is a key area of investigation for lung cancer chemoprevention.[7][15]



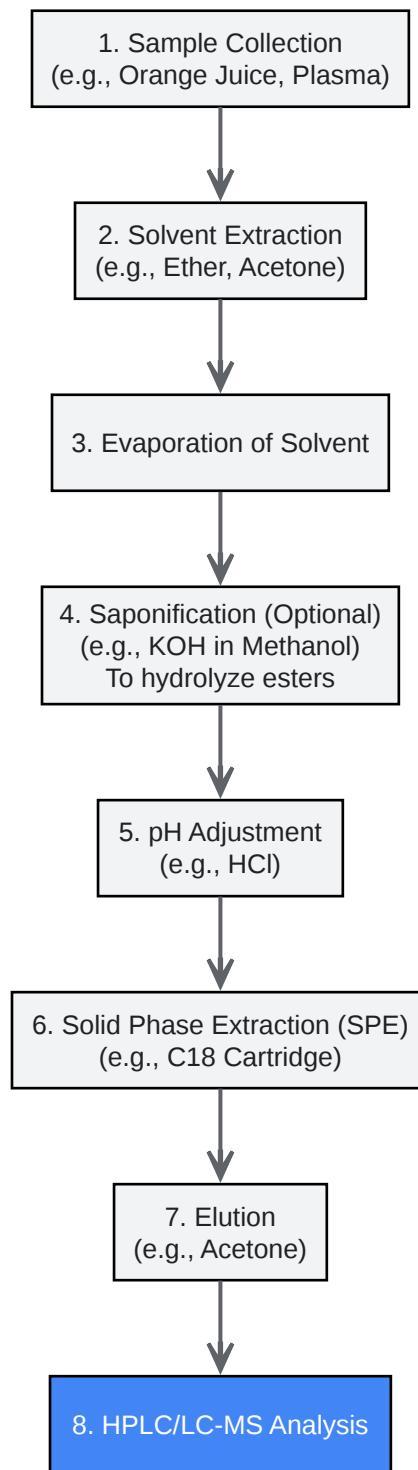
[Click to download full resolution via product page](#)

Downregulation of $\alpha 7$ -nAChR Signaling by β -Cryptoxanthin.

Activation of Nrf2/HO-1 Antioxidant Pathway

The Nrf2/HO-1 signaling pathway is a primary cellular defense mechanism against oxidative stress. A recent study demonstrated that β -cryptoxanthin can alleviate oxidative stress and mitochondrial dysfunction by activating this pathway.[16] By promoting the nuclear translocation of Nrf2, β -cryptoxanthin upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), thereby protecting cells from oxidative damage.[16]

[Click to download full resolution via product page](#)


Activation of the Nrf2/HO-1 Antioxidant Pathway by β-Cryptoxanthin.

Experimental Protocols and Methodologies

The quantification and characterization of cryptoxanthin in biological and food matrices rely on robust analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach.

Sample Preparation and Extraction Workflow

A typical workflow for the analysis of cryptoxanthin from a food or biological sample involves extraction, saponification (to hydrolyze esters), and purification before instrumental analysis.

[Click to download full resolution via product page](#)

General Workflow for Cryptoxanthin Extraction and Analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is widely used for the simultaneous determination of cryptoxanthin and other carotenoids.[\[17\]](#)[\[18\]](#)[\[19\]](#)

This protocol is adapted from methodologies for analyzing orange color in food and carotenoids in chili peppers.[\[17\]](#)[\[18\]](#)

Parameter	Specification
Column	C18 reverse-phase, e.g., Tosoh TSK gel ODS-80Ts (5 µm, 4.6 × 150 mm). [17]
Column Temperature	30-45 °C. [17] [18]
Mobile Phase	Isocratic: Acetone–water (6:1). [17] Gradient: Acetone (Solvent A) and Water (Solvent B). A common gradient is: 0–5 min, 75% A; 5–10 min, 75–95% A; 10–17 min, 95% A. [18]
Flow Rate	1.0 - 1.2 mL/min. [17] [18]
Detection	Photodiode Array (PDA) or UV detector at 450-460 nm. [17] [18]
Injection Volume	10-20 µL. [18]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides higher sensitivity and structural information, confirming the identity of cryptoxanthin.

This protocol is based on a validated method for xanthophyll analysis.[\[20\]](#)

Parameter	Specification
Chromatography	Reversed-phase LC using two narrow-bore C18 columns in series.[20]
Mobile Phase	Isocratic: Acetonitrile-methanol (containing 0.1 M ammonium acetate)-dichloromethane.[20]
Flow Rate	300 μ L/min (without splitting).[20]
Ionization Source	Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[20][21] ESI in positive-ion mode is common.[20]
Mass Analyzer	Quadrupole, Time-of-Flight (TOF), or Triple Quadrupole.
Scan Mode	Positive-ion mode, scanning m/z 500-650.[20] Both M+ and [M+H]+ ions are typically observed for hydroxy carotenoids like cryptoxanthin.[21]
Detection Limits	Can be in the 0.1-1 ng range using Single Ion Monitoring (SIM) mode.[20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H -NMR and ^{13}C -NMR are powerful tools for the definitive structural elucidation and stereochemical analysis of carotenoids, including cryptoxanthin.[22][23][24] These techniques are crucial for distinguishing between isomers and confirming the structure of novel carotenoids but are typically used on purified standards due to lower sensitivity compared to LC-MS.[25] The assignment of signals is complex and often relies on comparison with known standards and 2D-NMR experiments.[22][26]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. β -Cryptoxanthin - Wikipedia [en.wikipedia.org]
- 2. Cryptoxanthin [drugfuture.com]
- 3. Beta-cryptoxanthin Supplement: Absorption and Function [ctv.veeva.com]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. Mechanistic understanding of β -cryptoxanthin and lycopene in cancer prevention in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic understanding of β -cryptoxanthin and lycopene in cancer prevention in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. massbank.eu [massbank.eu]
- 10. Absorption, metabolism, and functions of β -cryptoxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cryptoxanthin | C40H56O | CID 5281235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CAS Common Chemistry [commonchemistry.cas.org]
- 13. cryptoxanthin, 472-70-8 [thegoodscentscompany.com]
- 14. researchgate.net [researchgate.net]
- 15. sciencedaily.com [sciencedaily.com]
- 16. β -cryptoxanthin suppresses oxidative stress via activation of the Nrf2/HO-1 signaling pathway in diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β -Cryptoxanthin and β -Carotene Simultaneously in Chili Peppers and Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Liquid chromatography-electrospray mass spectrometry of beta-carotene and xanthophylls. Validation of the analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Carotenoids: Distribution, Function in Nature, and Analysis Using LC-Photodiode Array Detector (DAD)-MS and MS/MS System - PMC [pmc.ncbi.nlm.nih.gov]
- 22. d-nb.info [d-nb.info]

- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. prumlab.yale.edu [prumlab.yale.edu]
- 26. old.iupac.org [old.iupac.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to (+/-)-Cryptoxanthin: Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12291092#cryptoxanthin-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com